3-(4-bromophenyl)-7-phenyl-4a,6,7,8-tetrahydro-2H-cinnolin-5-one is a heterocyclic compound characterized by its unique structural features and potential applications in medicinal chemistry. This compound belongs to the class of cinnoline derivatives, which are known for their diverse biological activities. The presence of bromine and phenyl groups enhances its chemical properties, making it a subject of interest for various scientific investigations.
This compound is classified as a cinnoline derivative, which falls under the broader category of heterocyclic organic compounds. Heterocycles are cyclic compounds that contain atoms of at least two different elements as part of their ring structure. The specific structure of 3-(4-bromophenyl)-7-phenyl-4a,6,7,8-tetrahydro-2H-cinnolin-5-one suggests potential applications in pharmaceuticals, particularly in the development of new therapeutic agents.
The synthesis of 3-(4-bromophenyl)-7-phenyl-4a,6,7,8-tetrahydro-2H-cinnolin-5-one typically involves multi-step reactions starting from simpler precursors. One common method includes the condensation of appropriate aryl aldehydes with hydrazine derivatives followed by cyclization steps to form the cinnoline core.
The molecular formula for 3-(4-bromophenyl)-7-phenyl-4a,6,7,8-tetrahydro-2H-cinnolin-5-one is . It features a fused ring system characteristic of tetrahydro-cinnolines.
The structural representation includes a bromophenyl group at position 3 and a phenyl group at position 7, contributing to its chemical reactivity and potential biological activity.
3-(4-bromophenyl)-7-phenyl-4a,6,7,8-tetrahydro-2H-cinnolin-5-one can participate in various chemical reactions:
These reactions are typically performed under controlled conditions using solvents like ethanol or acetone and may involve catalysts such as palladium or nickel for hydrogenation processes.
The mechanism of action for compounds like 3-(4-bromophenyl)-7-phenyl-4a,6,7,8-tetrahydro-2H-cinnolin-5-one often involves interactions with biological targets such as enzymes or receptors.
Further research is necessary to elucidate specific pathways and confirm biological efficacy through in vitro and in vivo studies.
Relevant data regarding these properties can be found in chemical databases such as PubChem and related literature on heterocyclic compounds .
3-(4-bromophenyl)-7-phenyl-4a,6,7,8-tetrahydro-2H-cinnolin-5-one has potential applications in:
This compound exemplifies the rich diversity found within heterocyclic chemistry and its relevance to medicinal chemistry advancements. Further research into its synthesis and biological properties could lead to significant contributions in drug discovery and development efforts.
Cinnolinone derivatives represent a privileged scaffold in medicinal chemistry, characterized by a bicyclic structure comprising a pyridazine ring fused to a benzene ring. The partially saturated variant, exemplified by 3-(4-bromophenyl)-7-phenyl-4a,6,7,8-tetrahydro-2H-cinnolin-5-one, incorporates structural constraints that enhance ligand-target complementarity. This tetrahydrocinnolinone core features a cis-fused octahydrophenanthrene-like conformation, imposing planarity that facilitates π-stacking interactions with biological targets. The scaffold's versatility arises from multiple substitution points (N2, C3, C7), allowing strategic decoration with pharmacophoric groups like halogenated aromatics to fine-tune bioactivity [1] [7].
Table 1: Core Hydrogenation Patterns in Cinnolinone Derivatives
Hydrogenation State | Ring System | Representative Compound | Key Structural Feature |
---|---|---|---|
Fully aromatic | Cinnolin-5(2H)-one | Benzo[h]cinnolinone | Planar, rigid conformation |
Partially saturated (4a,5,6,7,8) | 4a,5,6,7,8-Tetrahydro-2H-cinnolin-5-one | Target compound | Boat conformation of ring C, puckered cyclohexane |
Dihydro | 4,5-Dihydropyridazin-3(2H)-one | 6-(4-Bromophenyl)-4,5-dihydropyridazin-3(2H)-one | Flexible enone system |
The tetrahydrocinnolin-5-one core in the target compound exhibits a unique three-dimensional architecture. X-ray crystallography of analogous structures reveals a boat conformation in the saturated ring, with the 5-keto group adopting an anti-periplanar orientation relative to N2. This configuration creates a polar face (N1-N2-C=O) capable of hydrogen bonding and a hydrophobic face (phenyl rings) for van der Waals interactions. The scaffold's rigidity minimizes entropic penalties upon target binding, enhancing affinity. Biologically, this translates to potent interactions with enzymes and receptors—particularly PDE isoforms, kinases, and bacterial topoisomerases. Pyridazinone-containing tricyclic systems have demonstrated exceptional anti-inflammatory activity (ED₅₀ 20-50 mg/kg in rat paw edema models) and cardiovascular effects (30-50 mmHg systolic BP reduction in SHR models), underscoring their therapeutic versatility [7] [9].
The 4-bromophenyl moiety at C3 serves dual roles: a steric anchor and an electronic modulator. Bromine's polarizability enhances dipolar interactions with hydrophobic enzyme pockets, while its size (van der Waals radius: 1.85 Å) fills allosteric cavities inaccessible to chloro or fluoro analogs. Crystallographic studies of bromophenyl-thiourea adamantane derivatives show Br···H-N hydrogen bonding (2.9–3.2 Å) with protein residues, explaining enhanced target residence times. Positional isomerism significantly impacts activity; para-bromination maximizes antibacterial effects in pyrazolo-pyridazines, whereas meta-substitution diminishes potency by 3-5 fold. Concurrently, the C7-phenyl group provides additional hydrophobic surface area for π-π stacking. In tricyclic pyridazinones, diaryl substitution patterns yield synergistic effects—doubling anti-inflammatory potency versus mono-aryl analogs in carrageenan-induced edema models (42% vs. 22% inhibition at 50 mg/kg) [5] [6] [7].
Table 2: Bioactivity Correlation with Bromophenyl Positioning
Substituent Position | Scaffold Type | Key Biological Activity | Potency Enhancement vs. Unsubstituted |
---|---|---|---|
4-Bromophenyl at C3 | Pyrazolo[3,4-c]pyridazine | Antibacterial (Gram+ and Gram-) | 8-fold against S. aureus |
4-Bromophenyl at C3 | Benzo[h]cinnolinone | PDE-III inhibition | IC₅₀ = 0.8 µM (vs. 5.2 µM for H-analog) |
3-Bromophenyl at C3 | Pyrazolo[3,4-c]pyridazine | Antifungal | Moderate (vs. high for para) |
4-Bromophenyl at C7 | Tetrahydro-2H-pyrazolo[3,4-b]quinoline | Crystallographically characterized | N/A (structural analog) |
Compound Names Mentioned:
CAS No.: 355137-87-0
CAS No.: 1460-73-7
CAS No.: 5287-45-6
CAS No.: 11030-71-0
CAS No.: 13205-44-2
CAS No.: